Cas no 892747-54-5 (1-(4-ethylphenyl)-4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)

1-(4-ethylphenyl)-4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine structure
892747-54-5 structure
Product Name:1-(4-ethylphenyl)-4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine
CAS No:892747-54-5
MF:C19H18N6O2
MW:362.385222911835
CID:5448851
PubChem ID:7470671
Update Time:2025-10-28

1-(4-ethylphenyl)-4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 892747-54-5
    • CCG-166866
    • 3-(4-ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
    • SR-01000024874
    • 1-(4-ethylphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
    • 1-(4-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
    • SR-01000024874-1
    • F3062-0109
    • AKOS001915206
    • 1-(4-ethylphenyl)-4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine
    • Inchi: 1S/C19H18N6O2/c1-3-12-4-8-14(9-5-12)25-17(20)16(22-24-25)19-21-18(23-27-19)13-6-10-15(26-2)11-7-13/h4-11H,3,20H2,1-2H3
    • InChI Key: ITJCDCFTEQFLQM-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(CC)C=C2)C(N)=C(C2ON=C(C3=CC=C(OC)C=C3)N=2)N=N1

Computed Properties

  • Exact Mass: 362.14912384g/mol
  • Monoisotopic Mass: 362.14912384g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 467
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 105Ų

Experimental Properties

  • Density: 1.38±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 603.3±65.0 °C(Predicted)
  • pka: -3.01±0.70(Predicted)

1-(4-ethylphenyl)-4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine Pricemore >>

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Additional information on 1-(4-ethylphenyl)-4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine

Introduction to 1-(4-Ethylphenyl)-4-3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl-1H-1,2,3-Triazol-5-amine (CAS No. 892747-54-5)

1-(4-Ethylphenyl)-4-3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine, with the CAS number 892747-54-5, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a triazole and an oxadiazole moiety, both of which are known for their biological activities and potential therapeutic applications.

The synthesis of 1-(4-Ethylphenyl)-4-3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine typically involves a multi-step process that combines advanced organic synthesis techniques. The triazole ring is often formed through the Huisgen 1,3-dipolar cycloaddition reaction, while the oxadiazole ring can be generated via the condensation of an acid hydrazide with a nitrile. These synthetic pathways have been optimized to achieve high yields and purity levels, making the compound suitable for various research and development purposes.

In recent years, extensive studies have been conducted to explore the biological activities and potential therapeutic applications of 1-(4-Ethylphenyl)-4-3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine. One of the key areas of interest is its anti-inflammatory properties. Research has shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 1-(4-Ethylphenyl)-4-3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine has also been investigated for its potential as an anticancer agent. Studies have demonstrated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been shown to inhibit the PI3K/Akt pathway and activate the intrinsic apoptotic pathway in breast cancer cells. These results highlight its potential as a novel therapeutic agent for cancer treatment.

The pharmacokinetic properties of 1-(4-Ethylphenyl)-4-3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amnine have also been studied to assess its suitability for in vivo applications. Preclinical studies have indicated that it has favorable pharmacokinetic profiles, including good oral bioavailability and a reasonable half-life. These characteristics make it a viable candidate for further development into a drug candidate.

In addition to its therapeutic potential, 1-(4-Ethylphenyl)-4-3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yLl-lH-l , 2 , 3 -triazoL - 5 -amine has also been explored for its use in chemical biology research. Its unique structural features make it an excellent tool for probing biological processes and understanding the mechanisms of action of related compounds. For example, it can be used as a probe to study protein-protein interactions or as a scaffold for developing new bioactive molecules.

The safety profile of 1-(4-Ethylphenyl)-4-[3-(4-methoxyphenyLl-l , 2 , 4 -oxadiazoL - 5 -yLl-lH-l , 2 , 3 -triazoL - 5 -amine has been evaluated through various toxicity studies. These studies have shown that it exhibits low toxicity at therapeutic concentrations and does not cause significant adverse effects in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in humans.

In conclusion, 1-(4-EthylphenyLl-l-[3 -( 4-methoxyph enyLl-l , 2 , 4 -oxadiazoL - 5-yLLlH-l , 2 , 3 -triazoL - 5 -amine (CAS No. 892747 - 5 0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical science.

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